molecular formula C16H21N3O B2500725 5-Methyl-4-((4-(m-tolyl)piperazin-1-yl)methyl)isoxazole CAS No. 2034245-54-8

5-Methyl-4-((4-(m-tolyl)piperazin-1-yl)methyl)isoxazole

Cat. No.: B2500725
CAS No.: 2034245-54-8
M. Wt: 271.364
InChI Key: PGWKYCBBEYCLII-UHFFFAOYSA-N
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Description

5-Methyl-4-((4-(m-tolyl)piperazin-1-yl)methyl)isoxazole is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

5-Methyl-4-((4-(m-tolyl)piperazin-1-yl)methyl)isoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action for similar compounds involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Future Directions

The future directions for “5-Methyl-4-((4-(m-tolyl)piperazin-1-yl)methyl)isoxazole” and similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-((4-(m-tolyl)piperazin-1-yl)methyl)isoxazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-((4-(m-tolyl)piperazin-1-yl)methyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Other isoxazole derivatives with similar structures and biological activities.

    Piperazine Derivatives: Compounds containing the piperazine moiety, which are known for their diverse pharmacological properties.

Uniqueness

5-Methyl-4-((4-(m-tolyl)piperazin-1-yl)methyl)isoxazole is unique due to its specific combination of the isoxazole and piperazine moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

5-methyl-4-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-13-4-3-5-16(10-13)19-8-6-18(7-9-19)12-15-11-17-20-14(15)2/h3-5,10-11H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWKYCBBEYCLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CC3=C(ON=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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